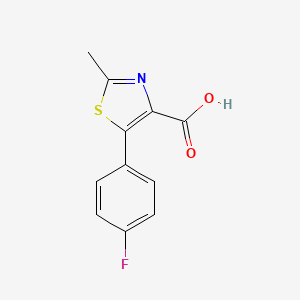

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

説明

The compound "5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid" is a fluorinated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which are of significant interest due to their diverse biological activities. Fluorinated compounds, such as those with a 4-fluorophenyl group, are often explored for their potential pharmacological properties, including antimicrobial and anticancer activities .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including the Gewald synthesis technique, which involves the reaction of ketones with malononitrile, a mild base, and sulfur powder . Another method is the Vilsmeier-Haack reaction, which is used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives as intermediates for further reactions . Additionally, the photolysis of certain isoxazole carboxylates in the presence of thioamides can yield thiazole-5-carboxylate esters . These synthetic routes are crucial for creating a variety of thiazole-based compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . X-ray crystallography is also employed to determine the crystal structure of these compounds, providing detailed insights into their molecular conformations and interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, including condensation to form Schiff bases , cyclization reactions to create complex heterocyclic systems , and unexpected ring closures under specific conditions . These reactions are often influenced by the presence of substituents on the thiazole ring or the phenyl group, which can lead to the formation of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms can significantly affect these properties, as fluorine is highly electronegative and can alter the electronic distribution within the molecule . Theoretical studies using density functional theory (DFT) can provide insights into the electronic structure, spectral features, and hydrogen bonding of these compounds . Additionally, the antimicrobial and anticancer activities of thiazole derivatives are often evaluated in vitro, providing valuable information on their potential therapeutic applications .

科学的研究の応用

Aluminium(III) Detection

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid and similar compounds have been studied for their use in detecting Aluminium(III) ions. These compounds can form stable binary Al³⁺ complexes and exhibit significant changes in UV-visible absorbance upon coordination, making them suitable for selective detection of Al³⁺ (Lambert et al., 2000).

Structural Characterization

The compound has been used in the synthesis of isostructural molecules, which were structurally characterized using single-crystal diffraction. These molecules, including 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, were found to be essentially planar with certain groups oriented perpendicularly (Kariuki, Abdel-Wahab, & El-Hiti, 2021).

Synthesis of Thiazole Carboxylates

A study demonstrated the synthesis of thiazole-5-carboxylate esters using this compound. This method involved photolysis and resulted in moderate yields of the esters, with potential applications in various chemical syntheses (Fong, Janowski, Prager, & Taylor, 2004).

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), structurally related to 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, have been synthesized as part of a new class of heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins and are synthesized using cross-Claisen condensations (Mathieu et al., 2015).

Antibacterial Activities

Novel thiazole compounds containing ether structures and derived from similar compounds have been investigated for their antibacterial properties. Some of these derivatives exhibited significant fungicidal activities against various pathogens (Qiu Li-ga, 2015).

Photo-Degradation Analysis

The photo-degradation behavior of thiazole-containing compounds has been studied. Understanding the degradation pathways of these compounds is crucial in pharmaceutical development and stability studies (Wu, Hong, & Vogt, 2007).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have been investigated for their antiviral activity . These compounds interact with their targets, leading to changes that inhibit the activity of certain viruses .

Biochemical Pathways

Similar compounds are known to participate in the suzuki–miyaura coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Result of Action

Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have shown potent antiviral activity .

Action Environment

For instance, the Suzuki–Miyaura coupling reaction, which similar compounds participate in, requires exceptionally mild and functional group tolerant reaction conditions .

特性

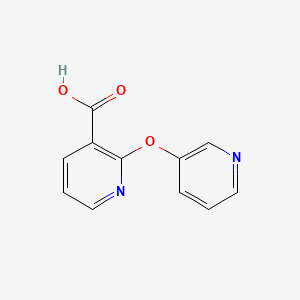

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIAPLYZWWLUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624786 | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

CAS RN |

433283-22-8 | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433283-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazolecarboxylic acid, 5-(4-fluorophenyl)-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)